Product packaging for DL-Glycerin-1-n-hexylether(Cat. No.:CAS No. 106972-45-6)

DL-Glycerin-1-n-hexylether

Cat. No.: B1167372
CAS No.: 106972-45-6
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Description

DL-Glycerin-1-n-hexylether is a glycerol-derived ether compound of significant interest in the development of sustainable chemicals and materials. As a monoalkyl glycerol ether, its structure consists of a glycerol backbone with a linear hexyl group attached via an ether bond. Glycerol serves as a versatile and renewable building block in various industries, and its conversion into ether derivatives transforms it into valuable "activated forms" for creating novel chemical intermediates . This compound is particularly relevant in the field of green chemistry, where it can be investigated as a potential component for next-generation solvents, fuel additives, or surfactants. Research into symmetric glycerol-derived diethers indicates that such compounds can exhibit properties like low viscosity and tunable affinity for gases such as CO2, making them candidates for CO2 capture applications . Furthermore, the ether functionalization of the glycerol skeleton can provide unique intermediates for more complex molecules, potentially serving as a precursor in polymerization or organic synthesis workflows. Researchers can utilize this high-purity compound to study structure-property relationships and develop new, biodegradable alternatives to conventional petrochemical-based products. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

106972-45-6

Molecular Formula

C8H11NO2

Synonyms

DL-Glycerin-1-n-hexylether

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research Applications

Classical and Contemporary Synthetic Routes for DL-Glycerin-1-n-hexylether

The construction of the ether linkage in this compound can be achieved through various synthetic routes, each with distinct advantages regarding selectivity, efficiency, and scalability.

Classical multi-step syntheses of 1-monoalkylglycerols like this compound prioritize regioselectivity by employing protecting groups. A prevalent strategy begins with the protection of the adjacent hydroxyl groups at the C2 and C3 positions of glycerol (B35011). A common and efficient method is the reaction of glycerol with acetone (B3395972) to form 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546). rsc.orgnih.govresearchgate.net This step isolates the primary hydroxyl group at the C1 position, making it the sole site for subsequent alkylation.

The subsequent step is a classical Williamson ether synthesis, an SN2 reaction where the alkoxide of the protected glycerol reacts with an alkyl halide. masterorganicchemistry.comwikipedia.org For the target compound, the solketal is treated with a strong base (e.g., potassium hydroxide) to form the corresponding alkoxide, which is then reacted with 1-bromohexane (B126081) or a similar hexyl halide. nih.gov The final step involves the removal of the isopropylidene protecting group (acetonide cleavage) under mild acidic conditions to yield the final product, this compound. nih.gov This multi-step approach ensures that the ether bond is formed exclusively at the C1 position, avoiding the formation of di- or tri-substituted byproducts.

Table 1: Example of a Multi-Step Synthesis Pathway for 1-O-Alkylglycerols

Step Reactants Reagents/Conditions Intermediate/Product Purpose
1. Protection Glycerol, Acetone p-Toluenesulfonic acid (catalyst) 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) Isolates the primary C1 hydroxyl group.
2. Alkylation Solketal, 1-Bromohexane KOH, DMSO, 60 °C 1-O-Hexyl-2,3-O-isopropylideneglycerol Forms the desired ether bond via Williamson synthesis. nih.gov

One successful chemoselective approach is the catalytic reductive alkylation of glycerol. rsc.org This method involves reacting glycerol with hexanal (B45976) (the aldehyde corresponding to the desired hexyl group) in the presence of a palladium on carbon (Pd/C) catalyst and a Brønsted acid co-catalyst under a hydrogen atmosphere. rsc.org This process demonstrates high yields and selectivity for the 1-O-alkyl glycerol ether, as the primary hydroxyl group of glycerol is sterically more accessible and favored in the reaction mechanism.

Another chemoselective strategy involves the ring-opening of glycidol (B123203) (2,3-epoxy-1-propanol) with hexanol. researchgate.net This reaction, catalyzed by Lewis acids such as aluminum triflate (Al(OTf)₃) or bismuth triflate (Bi(OTf)₃), can proceed with high conversion and selectivity for the monoether product under mild conditions. researchgate.net The reaction preferentially yields the primary ether (1-O-substituted product) due to the nature of the epoxide ring opening.

To enhance efficiency and sustainability, one-pot synthesis techniques, which combine multiple reaction steps in a single vessel without isolating intermediates, are highly desirable. Several strategies have been developed that streamline the synthesis of glycerol ethers. For instance, processes have been designed for the direct conversion of glycerol to alkyl glycerol ethers by reacting it with an alkyl alcohol in the presence of a suitable etherification catalyst in a single reactor. google.com

Preparation of Stereoisomerically Pure Enantiomers for Research

This compound is a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. For many biological and pharmaceutical applications, it is essential to work with stereoisomerically pure compounds, as different enantiomers can exhibit distinct biological activities.

The most direct method to obtain a pure enantiomer is through enantioselective synthesis, which typically involves the use of a chiral starting material. A well-established pathway for synthesizing (S)-1-O-alkylglycerols starts with (R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol, the chiral version of solketal derived from D-mannitol. nih.gov

This chiral building block is alkylated with 1-bromohexane under basic conditions in a Williamson ether synthesis. The stereocenter remains untouched during this reaction. Subsequent removal of the acetonide protecting group under acidic conditions yields (S)-Glycerin-1-n-hexylether (also denoted as 1-O-hexyl-sn-glycerol). nih.gov This pathway is highly reliable and provides access to the enantiomerically pure product with a defined stereochemistry. Similarly, starting with the (S)-(+) enantiomer of solketal would yield the (R)-Glycerin-1-n-hexylether.

Table 2: Enantioselective Synthesis of (S)-1-O-Hexylglycerol

Step Chiral Starting Material Reagents/Conditions Product
1. Alkylation (R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol 1-Bromohexane, KOH, n-Bu₄NBr (cat.), DMSO, 60 °C nih.gov (R)-1-O-Hexyl-2,3-O-isopropylideneglycerol

An alternative to enantioselective synthesis is the resolution of the racemic mixture. This process separates the two enantiomers from the 50:50 mixture. libretexts.org

A common chemical resolution technique for racemic alcohols involves their conversion into a mixture of diastereomers. libretexts.orglibretexts.org This is achieved by reacting the racemic this compound with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., (+)-tartaric acid or (-)-mandelic acid), to form diastereomeric esters. libretexts.orglibretexts.org Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, melting point), which allows them to be separated by conventional methods like fractional crystallization or chromatography. libretexts.org Once separated, each diastereomer is hydrolyzed to cleave the ester bond, yielding the pure (R) or (S) enantiomer of the alcohol and recovering the chiral resolving agent. libretexts.org

Other advanced resolution methods include:

Enzymatic Resolution: This kinetic resolution method uses enzymes, typically lipases, which selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic alcohol at a much faster rate than the other, allowing for their separation. pharmtech.com

Chiral Chromatography: This technique involves passing the racemic mixture through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to elute at different times and thus be separated. researchgate.net For 1-O-alkylglycerols, this separation can be enhanced by first converting them into derivatives, such as bis(3,5-dinitrophenylurethanes). researchgate.net

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for advancing research into its biological functions and potential therapeutic applications. By systematically modifying its structure, researchers can investigate structure-activity relationships (SAR), elucidate mechanisms of action, and develop tools for biochemical and cellular studies.

Structural Modifications for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology to understand how the chemical structure of a compound influences its biological activity. For this compound, these studies typically involve synthesizing a series of analogs with systematic variations in the alkyl chain, the glycerol backbone, or by introducing new functional groups. The goal is to identify the key structural features required for a specific biological effect and to optimize properties such as potency, selectivity, and metabolic stability.

One approach to SAR studies involves the synthesis of novel 1-O-alkylglycerols with modifications at a specific position in the alkyl chain. For instance, a series of substituted 1-O-alkylglycerols can be synthesized from a commercially available starting material like ricinoleic acid. nih.gov This allows for the introduction of various functional groups, such as methoxy, gem-difluoro, azide, or hydroxyl groups, at a specific carbon in the alkyl chain. nih.gov The biological activities of these new analogs are then evaluated and compared to the parent compound to determine the impact of the introduced functional group.

For example, a study focused on ricinoleic acid-derived 1-O-alkylglycerols evaluated their antimicrobial activity. The synthesis of analogs with methoxy, gem-difluoro, azide, and hydroxyl groups at the 12-position of the alkyl chain revealed that the hydroxyl-substituted analog exhibited significantly higher antimicrobial activity. nih.gov This type of study provides valuable insights into the electronic and steric requirements for biological activity.

The general synthetic strategy for such modifications often involves multi-step sequences. Starting from a precursor with a functional group on the alkyl chain (e.g., a hydroxyl group in ricinoleic acid), various chemical transformations can be performed. These can include etherification, fluorination, azidation, and other standard organic reactions to generate a library of analogs. The glycerol backbone is typically introduced via Williamson ether synthesis or other etherification methods.

Modification SiteType of ModificationRationale for SAR StudiesPotential Impact on Activity
Alkyl Chain LengthVarying the number of carbon atoms (e.g., from C4 to C12)Investigate the effect of lipophilicity on membrane interaction and target binding.Optimal chain length can enhance potency by improving membrane permeability or binding affinity.
Alkyl Chain SaturationIntroducing double or triple bondsAssess the influence of conformational rigidity and electronic properties.Unsaturation can alter the molecule's shape and interaction with biological targets.
Glycerol BackboneEsterification or etherification of free hydroxyl groupsDetermine the importance of the free hydroxyl groups for activity.Blocking hydroxyl groups can reveal their role in hydrogen bonding or as sites of metabolism.
Introduction of Functional GroupsAdding polar groups (e.g., -OH, -NH2) or halogens to the alkyl chainProbe specific interactions with biological targets and alter physicochemical properties.Can lead to improved selectivity, potency, and pharmacokinetic properties.

Incorporation of Probes and Reporter Tags for Mechanistic Investigations

To investigate the mechanisms of action, cellular uptake, and distribution of this compound, derivatives containing probes and reporter tags are synthesized. These tagged molecules allow for visualization and quantification in biological systems. Common strategies include the incorporation of fluorescent labels, radioisotopes, and affinity tags like biotin (B1667282).

Fluorescent Labeling: Fluorescently tagged analogs are invaluable for microscopy-based studies to visualize the subcellular localization of the compound. A fluorescent probe can be attached to the terminus of the alkyl chain. For example, a pyrene-labeled 1-O-alkyl-sn-glycerol has been synthesized for this purpose. The synthesis can start from a protected glycerol derivative, which is then alkylated with a long-chain alcohol containing a terminal fluorescent group.

Radiolabeling: Radiolabeled compounds are essential for quantitative in vitro and in vivo studies, such as metabolic fate and pharmacokinetic analysis. moravek.com The synthesis of radiolabeled this compound can be achieved by incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule. The position of the radiolabel is strategically chosen to be metabolically stable, ensuring that the label remains on the molecule of interest throughout the experiment. The synthesis of radiolabeled compounds involves specialized techniques and handling of radioactive materials. moravek.com

Affinity Tagging: The incorporation of an affinity tag, such as biotin, allows for the purification of binding partners and the study of molecular interactions. Biotinylated lipids can be incorporated into vesicles and used in affinity chromatography to isolate interacting proteins. nih.gov A biotin tag can be attached to the glycerol backbone or the alkyl chain of this compound, typically via a linker to minimize steric hindrance.

Probe/Tag TypeExampleApplicationSynthetic Strategy
Fluorescent ProbePyrene, BODIPY, NBDFluorescence microscopy, flow cytometry to study cellular uptake and localization.Alkylation of a glycerol derivative with a fluorescently tagged long-chain alcohol.
Radioisotope³H, ¹⁴CMetabolic studies, receptor binding assays, and pharmacokinetic analysis.Multi-step synthesis using a radiolabeled precursor.
Affinity TagBiotinAffinity purification of binding partners, pull-down assays.Covalent attachment of biotin to the glycerol backbone or alkyl chain, often via a linker arm.

Purification and Characterization of Synthetic Products for Research Purity

Ensuring the high purity and correct structural identity of synthesized this compound and its derivatives is paramount for obtaining reliable and reproducible research data. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification: The primary method for purifying synthetic alkylglycerol ethers is column chromatography. mdpi.com Flash column chromatography is a widely used technique for the efficient separation of the desired product from reaction byproducts and unreacted starting materials. nih.gov The choice of stationary phase (typically silica (B1680970) gel) and eluent system is optimized to achieve good separation. For more challenging separations or to obtain very high purity, High-Performance Liquid Chromatography (HPLC) can be employed. nih.gov In some cases, separation of enantiomers of chiral glycerol derivatives can be achieved using chiral-phase HPLC. researchgate.net

Characterization: Once purified, the identity and purity of the synthetic compounds are confirmed using a suite of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. nih.govnih.gov For this compound, ¹H NMR spectroscopy would confirm the presence of the hexyl chain protons, the glycerol backbone protons, and the ether linkage. ¹³C NMR provides information on the carbon skeleton of the molecule. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives of alkylglycerol ethers. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in the molecule. For this compound, the spectrum would show characteristic absorptions for C-O (ether) and O-H (hydroxyl) stretching vibrations.

The combination of these purification and characterization techniques ensures that the synthesized this compound and its derivatives are of high purity and have the correct chemical structure, which is a prerequisite for their use in research applications.

TechniquePurposeTypical Application for this compound
Flash Column ChromatographyPrimary purification of synthetic products.Separation from starting materials and reaction byproducts using a silica gel column with a suitable solvent gradient. nih.gov
High-Performance Liquid Chromatography (HPLC)High-resolution purification and analysis.Final purification to achieve high purity; chiral HPLC for separation of enantiomers of derivatives. nih.govresearchgate.net
¹H and ¹³C NMR SpectroscopyStructural elucidation and confirmation.Verification of the chemical structure by analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals. nih.govnih.gov
Mass Spectrometry (MS)Determination of molecular weight and structural fragments.Confirmation of the molecular formula and analysis of fragmentation patterns to support the proposed structure. mdpi.com
FTIR SpectroscopyIdentification of functional groups.Confirmation of the presence of ether and hydroxyl functional groups.

Biochemical Pathways and Enzymology of Dl Glycerin 1 N Hexylether

Biosynthesis of Ether Lipids

The synthesis of ether lipids is a well-defined process that begins in the peroxisome and is finalized in the endoplasmic reticulum (ER). nih.govresearchgate.net This pathway utilizes precursors from both glycolysis and fatty acid metabolism to construct the characteristic ether linkage at the sn-1 position of the glycerol (B35011) backbone. nih.govresearchgate.net

The foundational steps of ether lipid biosynthesis are exclusively localized within peroxisomes. biorxiv.orgfrontiersin.orgnih.gov Deficiencies in the enzymes that catalyze these initial reactions can lead to severe genetic disorders, highlighting the critical nature of this peroxisomal pathway. biorxiv.orgscholaris.ca The process begins with the precursor molecule dihydroxyacetone phosphate (B84403) (DHAP). frontiersin.orgresearchgate.net

Dihydroxyacetone phosphate (DHAP), an intermediate of the glycolysis metabolic pathway, serves as the initial acceptor molecule for the synthesis of ether lipids. nih.govwikipedia.org The biosynthesis of ether lipids is often referred to as the acyl-DHAP pathway because of this starting point. nih.gov DHAP provides the foundational glycerol backbone upon which the lipid is constructed. wikipedia.org The pathway initiates when a long-chain acyl-CoA molecule is esterified to DHAP. nih.govnih.gov

The first enzymatic step in the pathway is catalyzed by Glyceronephosphate O-Acyltransferase (GNPAT), also known as Dihydroxyacetonephosphate Acyltransferase (DHAPAT). nih.govnih.gov This peroxisomal matrix enzyme facilitates the acylation of DHAP at the sn-1 position, using a long-chain acyl-CoA as the fatty acid donor. nih.govnih.gov This reaction produces 1-acyl-DHAP. researchgate.netnih.gov GNPAT is essential for the total process of ether lipid synthesis, and its activity is a prerequisite for the subsequent formation of the ether bond. nih.govnih.gov

Table 1: Key Enzymes in the Initial Steps of Ether Lipid Biosynthesis
EnzymeAbbreviationSubcellular LocationFunctionSubstrate(s)Product(s)
Glyceronephosphate O-AcyltransferaseGNPAT / DHAPATPeroxisome (Matrix)Acylates DHAP at the sn-1 position. nih.govnih.govDihydroxyacetone Phosphate (DHAP), Acyl-CoA1-Acyl-DHAP, CoA nih.gov
Alkylglycerone Phosphate SynthaseAGPS / ADHAPSPeroxisome (Inner Membrane)Forms the ether bond by replacing the acyl group with a fatty alcohol. nih.govgenecards.org1-Acyl-DHAP, Long-chain fatty alcohol1-O-Alkyl-DHAP, Fatty acid anion genecards.org

Following the formation of 1-acyl-DHAP, the key ether linkage is created by the enzyme Alkylglycerone Phosphate Synthase (AGPS). nih.govfrontiersin.org AGPS is localized to the inner aspect of the peroxisomal membrane. genecards.orgnih.gov It catalyzes the exchange of the acyl group at the sn-1 position of 1-acyl-DHAP for a long-chain fatty alcohol. biorxiv.orgresearchgate.netgenecards.org This reaction, which requires FAD as a cofactor, produces the first ether-linked intermediate, 1-O-alkyl-dihydroxyacetonephosphate (alkyl-DHAP). genecards.orgnih.gov The fatty alcohol substrate for this reaction is generated by a peroxisomal membrane-associated fatty acyl-CoA reductase (FAR1 or FAR2). nih.govresearchgate.net Mutations that impair AGPS function severely reduce the cellular levels of plasmalogens and cause the genetic disorder rhizomelic chondrodysplasia punctata type 3 (RCDP3). medlineplus.gov

After the synthesis of the alkyl-DHAP precursor in the peroxisome, the molecule is processed further. frontiersin.org An acyl/alkyl-DHAP reductase, located on the peroxisomal membrane, reduces the ketone group at the sn-2 position of alkyl-DHAP to a hydroxyl group, forming 1-O-alkyl-glycerol-3-phosphate (alkyl-G3P). nih.govfrontiersin.org This precursor is then transported from the peroxisome to the endoplasmic reticulum (ER) for the final stages of maturation. biorxiv.orgresearchgate.netfrontiersin.org Within the ER, a series of enzymes completes the synthesis. nih.gov These steps typically involve the acylation of the free hydroxyl group at the sn-2 position and the modification of the head group at the sn-3 position to produce the final ether phospholipid. researchgate.net

Initial Steps in Peroxisomal Compartments

Catabolism and Enzymatic Degradation Pathways of DL-Glycerin-1-n-hexylether

The catabolism of this compound, a representative alkylglycerol ether lipid, involves a specialized enzymatic pathway centered on the cleavage of its stable ether bond. This process is critical for the turnover of ether lipids and the recycling of their constituent components.

Mechanisms of Ether Bond Cleavage

The defining feature of this compound is the ether linkage between the hexyl group and the glycerol backbone. Unlike ester bonds found in triglycerides and most phospholipids (B1166683), this ether bond is chemically stable and resistant to hydrolysis by common lipases. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comopenstax.org Its cleavage requires a specific enzymatic machinery. The biological cleavage of the O-alkyl bond in alkylglycerols is an oxidative process, distinct from the acid-catalyzed cleavage reactions often employed in organic chemistry. wikipedia.orgchemistrysteps.comlibretexts.orgmasterorganicchemistry.comopenstax.orgnih.gov This enzymatic reaction introduces an oxygen atom into the substrate, leading to an unstable intermediate that subsequently breaks down to release the alkyl chain and the glycerol backbone. nih.govresearchgate.net

Role of Alkylglycerol Monooxygenase and Other Degradative Enzymes

The key enzyme responsible for the catabolism of this compound and other alkylglycerols is Alkylglycerol Monooxygenase (AGMO) . nih.govresearchgate.netresearchgate.net This enzyme is the only known enzyme capable of cleaving the O-alkyl bond of alkylglycerols and their lysophospholipid derivatives. nih.govresearchgate.net AGMO is a mixed-function oxygenase located in the endoplasmic reticulum and requires molecular oxygen and a cofactor, tetrahydrobiopterin, for its activity. nih.govresearchgate.net

The reaction catalyzed by AGMO involves the hydroxylation of the carbon atom adjacent to the ether oxygen. nih.gov This creates an unstable hemiacetal intermediate. nih.govresearchgate.net This intermediate then spontaneously or with enzymatic assistance rearranges to yield a fatty aldehyde (in this case, hexanal) and a glycerol derivative. nih.govresearchgate.net

Before AGMO can act on alkylglycerols that are part of a larger phospholipid, other enzymes may be required. For instance, if this compound were part of a phospholipid, a phospholipase, such as phospholipase A2 (PLA2), would first cleave the fatty acid at the sn-2 position to produce a lyso-alkylglycerol phospholipid, which is a substrate for AGMO. nih.govresearchgate.netresearchgate.net

Intermediate Metabolites and Their Fates

The enzymatic degradation of this compound by AGMO results in two primary intermediate metabolites:

Hexanal (B45976): A fatty aldehyde. Fatty aldehydes are potentially toxic and are quickly metabolized further. nih.gov The enzyme fatty aldehyde dehydrogenase (FALDH) , an NAD+-dependent enzyme, oxidizes the fatty aldehyde to its corresponding carboxylic acid, in this case, hexanoic acid. nih.gov This fatty acid can then enter the fatty acid metabolic pool, where it can be used for energy production via beta-oxidation or incorporated into other lipids. The activity of FALDH is typically much higher than that of AGMO, ensuring the rapid detoxification of the aldehyde product. nih.gov

Glycerol or a Glycerol Derivative: The other product is the glycerol backbone. Depending on the initial substrate (the free alkylglycerol or a lysophospholipid), this could be glycerol or glycerol-3-phosphate. nih.gov Glycerol can be phosphorylated by glycerol kinase to glycerol-3-phosphate. nih.govnih.govyoutube.com Glycerol-3-phosphate is a key intermediate in glycolysis and can be converted to dihydroxyacetone phosphate by glycerol-3-phosphate dehydrogenase , entering the central carbon metabolism. nih.govnih.govyoutube.comresearchgate.net It also serves as a backbone for the synthesis of new glycerolipids. nih.gov

Metabolic Interconversion with Other Lipid Classes

This compound and other alkylglycerols are not metabolically isolated but are part of the dynamic and interconnected network of cellular lipid metabolism.

Precursor Role in Plasmalogen Synthesis

Alkylglycerols like this compound can serve as precursors for the synthesis of plasmalogens, a class of ether phospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol backbone. nih.govnih.govsemanticscholar.org In cases of defects in the early stages of ether lipid biosynthesis, supplementation with alkylglycerols can restore plasmalogen levels. nih.govsemanticscholar.org

The pathway involves the following steps:

An alkylglycerol kinase can phosphorylate the alkylglycerol to form 1-alkyl-sn-glycerol-3-phosphate. nih.gov

This intermediate can then be acylated at the sn-2 position to form 1-alkyl-2-acyl-sn-glycerol-3-phosphate.

Subsequent steps involving the addition of a head group (e.g., ethanolamine (B43304) or choline) and the desaturation of the alkyl chain at the sn-1 position by a desaturase complex lead to the formation of the characteristic vinyl-ether bond of plasmalogens.

The ability of exogenous alkylglycerols to enter this pathway highlights the metabolic plasticity of ether lipid synthesis. nih.govnih.govsemanticscholar.orgresearchgate.netsemanticscholar.org

Interplay with Diacylglycerol and Ester Lipid Metabolism

The metabolism of this compound is intertwined with that of diacylglycerol (DAG) and other ester lipids. nih.govnih.gov The structural similarity between 1-alkyl-2-acyl-sn-glycerol (an intermediate in ether lipid metabolism) and diacylglycerol (a key intermediate in ester lipid metabolism) allows for crosstalk between these pathways.

Diacylglycerols are central to the synthesis of major phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911), as well as triacylglycerols. nih.gov The enzymes involved in these synthetic pathways can, in some cases, utilize alkyl-containing analogs. Furthermore, the fatty acid released from the sn-2 position of an alkyl-containing phospholipid by a phospholipase A2 can be re-esterified into diacylglycerol-based phospholipids, linking the turnover of ether lipids to the remodeling of ester lipids.

The metabolic fate of the glycerol backbone released from alkylglycerol catabolism also directly feeds into the synthesis of new ester lipids by providing the glycerol-3-phosphate precursor. nih.gov This intricate relationship underscores the complex regulatory network that governs cellular lipid homeostasis, where the flux through one pathway can influence the activity of another. nih.gov

Data Tables

Table 1: Key Enzymes in the Catabolism of this compound and Their Functions

EnzymeFunction
Alkylglycerol Monooxygenase (AGMO) Cleaves the ether bond of alkylglycerols. nih.govresearchgate.netresearchgate.net
Phospholipase A2 (PLA2) Removes the fatty acid from the sn-2 position of phospholipids. nih.govresearchgate.netresearchgate.net
Fatty Aldehyde Dehydrogenase (FALDH) Oxidizes fatty aldehydes to fatty acids. nih.gov
Glycerol Kinase Phosphorylates glycerol to glycerol-3-phosphate. nih.govnih.govyoutube.com
Glycerol-3-Phosphate Dehydrogenase Converts glycerol-3-phosphate to dihydroxyacetone phosphate. nih.govnih.govyoutube.comresearchgate.net

Table 2: Intermediate Metabolites and Their Metabolic Fates

Intermediate MetaboliteMetabolic Fate
Hexanal Converted to hexanoic acid and enters fatty acid metabolism. nih.gov
Glycerol / Glycerol-3-Phosphate Enters glycolysis or serves as a backbone for lipid synthesis. nih.govnih.govyoutube.comresearchgate.netnih.gov

Regulation of Ether Lipid Biosynthesis and Degradation

Transcriptional and Post-Translational Control of Key Enzymes

The expression and activity of the enzymes responsible for ether lipid biosynthesis are subject to sophisticated regulatory mechanisms, ensuring that their production is aligned with cellular needs.

Transcriptional Control:

The transcription of genes encoding key enzymes in the ether lipid biosynthetic pathway is a primary point of regulation. Several transcription factors have been identified as key players in modulating the expression of these genes.

Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) and Carbohydrate-Response Element-Binding Protein beta (ChREBPβ): Recent studies have highlighted the role of PGC-1α and ChREBPβ in the transcriptional regulation of ether-linked phosphatidylethanolamine synthesis. news-medical.netbioengineer.org Molecular profiling has revealed that PGC-1α can activate genes involved in de novo lipogenesis, partly through ChREBPβ, leading to an increased production of certain phospholipids, including those with ether linkages. news-medical.net

The transcriptional regulation of key ether lipid biosynthetic enzymes is summarized in the table below.

GeneEnzymeTranscription Factor(s)Effect on Transcription
GNPAT Glyceronephosphate O-AcyltransferaseSREBP-1cUpregulation
AGPS Alkylglycerone Phosphate SynthaseNot fully elucidated; upregulated in some cancersUpregulation
FAR1 Fatty Acyl-CoA Reductase 1Not fully elucidated-
PEDS1 Plasmanylethanolamine DesaturaseNot fully elucidated-

Post-Translational Control:

Following their synthesis, the activity of ether lipid biosynthetic enzymes can be further modulated by post-translational modifications (PTMs). These modifications can alter enzyme stability, localization, and catalytic activity, providing a rapid and dynamic means of regulating metabolic flux. wikipedia.orgabcam.com

Ubiquitination: The attachment of ubiquitin, a small regulatory protein, can target enzymes for degradation by the proteasome. Both GNPAT and Alkylglycerone Phosphate Synthase (AGPS) have been found to be ubiquitinated. genecards.orggenecards.org This process can be mediated by specific E3 ubiquitin ligases, such as MDM2, which has been shown to promote the ubiquitination and subsequent degradation of AGPS. nih.gov

Phosphorylation: The addition of phosphate groups to specific amino acid residues is a common PTM that can regulate enzyme activity. nih.gov While direct evidence for the phosphorylation of GNPAT and AGPS in the context of regulating their catalytic activity is still emerging, it is a plausible mechanism for fine-tuning ether lipid biosynthesis in response to cellular signaling cascades.

Acetylation: Acetylation of GNPAT, mediated by acetyl-CoA acetyltransferase 1 (ACAT1), has been shown to stabilize the fatty acid synthase (FASN) protein, thereby promoting lipid metabolism. nih.gov This highlights a potential cross-talk between different lipid metabolic pathways through post-translational modifications.

The known post-translational modifications of key ether lipid biosynthetic enzymes are outlined below.

EnzymeModificationEffect
GNPAT Ubiquitination, AcetylationDegradation, Stabilization of FASN
AGPS UbiquitinationDegradation

Feedback Mechanisms in Cellular Lipid Homeostasis

The maintenance of cellular lipid homeostasis relies on intricate feedback mechanisms that sense the levels of specific lipid molecules and adjust the activity of metabolic pathways accordingly. In the context of ether lipid biosynthesis, such feedback loops play a critical role in preventing the excessive accumulation or depletion of these important membrane components.

A well-characterized example of feedback regulation in this pathway involves the enzyme Fatty Acyl-CoA Reductase 1 (FAR1) , which is responsible for producing the fatty alcohols required for the synthesis of the ether bond. The activity of FAR1 is controlled by a negative feedback mechanism mediated by the cellular levels of plasmalogens, a major subclass of ether lipids.

When cellular plasmalogen levels are sufficient, the degradation of the FAR1 protein is accelerated. Conversely, in cells deficient in plasmalogens, the degradation of FAR1 is reduced, leading to an increase in its protein levels and a subsequent boost in fatty alcohol production to replenish the plasmalogen pool. This feedback loop ensures a tight regulation of the ether lipid biosynthetic flux in response to the cell's current needs. Studies have shown that the selective loss of plasmalogens is not sufficient to activate this feedback mechanism, suggesting that the cell senses the total ether lipid levels. nih.gov

The disruption of ether lipid biosynthesis can have broader implications for cellular lipid homeostasis. A deficiency in ether lipids can lead to alterations in the composition of other lipid classes, highlighting the interconnectedness of different lipid metabolic pathways.

The table below summarizes the key aspects of the feedback regulation of FAR1.

Regulatory MoleculeTarget EnzymeMechanismConsequence
Cellular Plasmalogen LevelsFAR1Increased degradation of FAR1 proteinDecreased fatty alcohol synthesis
Low Cellular Plasmalogen LevelsFAR1Decreased degradation of FAR1 proteinIncreased fatty alcohol synthesis

Molecular Interactions and Cellular Roles in Research Models

Membrane Biology and Biophysical Interactions

The interaction of DL-Glycerin-1-n-hexylether with cellular and model membranes is a key aspect of its biological activity. Its structure dictates how it partitions into lipid bilayers and subsequently influences their physical properties.

This compound is a biologically active compound known to alter cell membrane permeability scbt.com. This alteration is a direct consequence of its incorporation into the lipid bilayer. As an amphiphilic molecule, it possesses a polar glycerol (B35011) headgroup and a nonpolar hexyl tail. This structure facilitates its partitioning into the hydrophobic core of the membrane, with the glycerol headgroup oriented towards the aqueous environment. The ether linkage provides greater chemical stability compared to an ester linkage, making it resistant to degradation by many lipases.

The extent and dynamics of its incorporation are influenced by the lipid composition of the membrane and the concentration of the compound itself. While specific biophysical studies detailing the precise partitioning coefficient of this compound into various model lipid bilayers are not extensively documented, its effects on membrane properties strongly suggest a ready integration into the lipid environment.

The presence of this compound within a lipid bilayer is predicted to increase membrane fluidity. This is primarily due to its short hexyl chain. In a bilayer composed of longer-chain phospholipids (B1166683), the shorter hexyl chain of the inserted molecule disrupts the packing of the adjacent acyl chains. This creates more free volume within the hydrophobic core of the membrane, leading to a decrease in van der Waals interactions between the lipid tails. The result is an increase in the lateral diffusion of lipid molecules and a more disordered, or fluid, membrane state.

Studies on short-chain alcohols have demonstrated a similar fluidizing effect on lipid bilayers nih.govnih.gov. By inserting into the membrane, these small amphiphilic molecules increase the disorder of the lipid acyl chains, which can have significant consequences for membrane functions such as fusion and the activity of membrane-bound proteins nih.govnih.gov.

Inferred Effects of this compound on Membrane Properties
Membrane PropertyPredicted Effect of this compoundUnderlying Biophysical Principle
Membrane FluidityIncreaseDisruption of acyl chain packing by the short hexyl group, reducing van der Waals forces.
Acyl Chain OrderDecreaseCreation of free volume and increased motional freedom of neighboring lipid tails.
Phase Transition Temperature (Tm)DecreaseLower energy requirement to transition from the gel to the liquid crystalline phase.

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which play crucial roles in cellular signaling. Ether lipids, in general, are known to be important for the organization and stability of these domains. However, the short alkyl chain of this compound suggests a potentially different role.

Given its likely fluidizing effect, it is plausible that this compound does not preferentially partition into the highly ordered environment of lipid rafts. Instead, it may accumulate at the boundaries of these domains, potentially modulating their stability and interactions with the surrounding bulk membrane. By increasing the fluidity at the raft interface, it could influence the recruitment and departure of proteins and other lipids from these signaling platforms. It is also conceivable that at higher concentrations, it could act to disrupt the integrity of lipid rafts.

Some classes of ether lipids are known to facilitate membrane fusion by promoting the formation of non-lamellar lipid phases, such as the inverted hexagonal (HII) phase. However, this property is typically associated with lipids that have a small polar headgroup relative to their nonpolar tails, leading to a conical molecular shape.

In contrast, the short hexyl chain of this compound is less likely to induce the formation of such non-lamellar structures. Instead, its influence on membrane fusion may be linked to its effect on membrane fluidity. Research on short-chain alcohols has shown that an increase in membrane fluidity can inhibit the fusion of liposomes with planar lipid bilayers nih.govnih.gov. The proposed mechanism is that a more fluid membrane has a higher activation energy for the formation of the fusion stalk, a critical intermediate in the fusion process nih.govnih.gov. Therefore, it is plausible that this compound, by increasing membrane fluidity, could act as an inhibitor of certain membrane fusion events.

Participation in Intracellular Signaling Cascades (In Vitro/Ex Vivo Studies)

Beyond its direct effects on membrane biophysics, this compound has the potential to participate in cellular signaling pathways, primarily by serving as a precursor to other bioactive molecules.

Alkylglycerols can be metabolized by cells and incorporated into more complex ether lipids. Studies on the longer-chain analogue, sn-1-O-hexadecylglycerol, have shown that it can be used by cells to synthesize a variety of ether-linked phospholipids plos.orgnih.govsemanticscholar.org. This process involves the phosphorylation of the glycerol backbone and the subsequent addition of a headgroup and an acyl chain at the sn-2 position.

Direct Modulation of Signaling Pathways (e.g., PPAR-γ Activation)

Alkylglycerols and their metabolic products are increasingly recognized as modulators of key signaling pathways that govern lipid homeostasis and cellular metabolism. A significant connection has been established between ether lipid biosynthesis and the Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. nih.gov

The link is highlighted by the discovery of an enzyme in the ether lipid synthesis pathway, peroxisome reductase activating PPARγ (PexRAP), which directly implicates this pathway in the activation of PPARγ. nih.gov PPARγ activation is a critical event in adipogenesis and is associated with the regulation of genes controlling fatty acid transport, triglyceride synthesis, and the formation of lipid droplets. nih.gov Although direct activation of PPARγ by this compound has not been demonstrated, its status as an alkylglycerol places it within the metabolic network that influences PPAR signaling. The biosynthesis of ether lipids begins in the peroxisome, and intermediates of this pathway can serve as signaling molecules that impact cellular metabolic status through receptors like PPARs. nih.govmdpi.com

Involvement in Cellular Communication and Receptor Interactions

This compound is characterized as a compound that alters the permeability of cell membranes, a fundamental property that can profoundly affect cellular communication and signaling. scbt.com By modifying the membrane's physical characteristics, alkylglycerols can influence the function of embedded proteins, including receptors and ion channels.

The broader class of ether lipids plays a structural role in organizing cholesterol-rich membrane microdomains known as lipid rafts. nih.gov These platforms are essential for concentrating signaling molecules, thereby facilitating efficient signal transduction. Furthermore, certain ether lipids are potent signaling molecules themselves. The most well-known example is Platelet-Activating Factor (PAF), an ether phospholipid that mediates a wide range of inflammatory and physiological responses by binding to its specific G-protein coupled receptor. wikipedia.orgnih.gov Natural alkylglycerols can be incorporated into cellular phospholipids, serving as precursors for the synthesis of PAF and other lipid mediators. nih.gov This metabolic integration allows alkylglycerols to modulate cellular responses and communication in processes such as the immune response and inflammation. nih.govresearchgate.net

Roles in Cellular Processes and Organelle Function (In Vitro/Animal Models)

Influence on Cell Proliferation and Differentiation Mechanisms

While direct studies on this compound are scarce, research on structurally related alkylglycerols demonstrates significant influence over cell proliferation and differentiation, particularly in cancer cell models. These ether lipids have been shown to promote a more differentiated, less malignant phenotype in various cancer cell lines.

For instance, 1-O-(2-methoxy)hexadecyl glycerol, a methoxy-substituted alkylglycerol, was found to reduce cell proliferation, diminish the capacity for anchorage-independent growth, and decrease cellular invasion in human colon cancer cells. nih.govxn--d1ahakv.xn--p1ai Similarly, 1-O-hexadecyl-2-acetyl-sn-glycerol was reported to inhibit the growth of HL-60 human promyelocytic leukemia cells while inducing their differentiation into cells resembling macrophages. nih.gov These findings underscore the potential for the alkylglycerol class to modulate fundamental cellular processes. The underlying mechanisms are thought to involve the integration of these lipids into cellular membranes and their subsequent impact on signaling pathways that control cell fate decisions. nih.govoup.com The broader field of lipid metabolism is now understood to be critical for maintaining stem cell pluripotency and guiding differentiation processes. embopress.org

Alkylglycerol CompoundResearch ModelObserved EffectsReference
1-O-(2 methoxy) hexadecyl glycerolHuman Colon Cancer Cells (Moser, HT29, HCT116)Downmodulated cellular proliferation; reduced anchorage-independent growth and cellular invasion; promoted a more differentiated phenotype. nih.govxn--d1ahakv.xn--p1ai
1-O-hexadecyl-2-acetyl-sn-glycerolHuman Promyelocytic Leukemia Cells (HL-60)Inhibited cell growth; induced differentiation to macrophage-like cells. nih.gov

Modulation of Oxidative Stress Response in Cellular Systems

A key function attributed to the ether lipid class is the modulation of cellular responses to oxidative stress. oup.comnih.gov Alkylglycerols are precursors to plasmalogens, a specific type of ether phospholipid containing a vinyl-ether bond at the sn-1 position. tandfonline.com This vinyl-ether bond is highly susceptible to oxidation, allowing plasmalogens to act as sacrificial antioxidants, thereby protecting other essential lipids and macromolecules from damage by reactive oxygen species (ROS). oup.comtandfonline.comwsu.edu

Deficiency in ether lipids has been shown to increase sensitivity to oxidative stress in various models. wsu.eduplos.org Conversely, supplementation with alkylglycerols, often from natural sources like shark liver oil, can increase endogenous plasmalogen levels and has been associated with reduced markers of inflammation and dyslipidemia in human studies. nih.govmed-life.ca In animal models, alkylglycerol administration can help restore the cellular redox balance under conditions of acute stress. tandfonline.comnih.gov This antioxidant capacity is a critical protective mechanism, as uncontrolled oxidative stress can lead to cellular damage and contribute to a variety of pathologies.

Lipid Class / CompoundResearch ModelObserved Effects on Oxidative StressReference
Ether Lipids (general)C. elegansDeficiency is detrimental to oxidative stress resistance. wsu.edu
Plasmalogens (derived from Alkylglycerols)Biochemical / Cell CultureAct as sacrificial antioxidants by scavenging reactive oxygen species (ROS). wikipedia.orgoup.com
Alkylglycerols (from Shark Liver Oil)Human Clinical StudySupplementation enriches endogenous plasmalogens and reduces markers of inflammation. med-life.ca
AlkylglycerolsRat Stress ModelsRestore oxidation-reduction balance and prevent catalase inhibition under stress. tandfonline.comnih.gov

Impact on Lipid Droplet Formation and Lipid Storage

Ether lipids have emerged as important regulators of lipid storage and the formation of lipid droplets, which are cellular organelles responsible for storing neutral lipids like triglycerides. Research using models with impaired peroxisomal function, which leads to plasmalogen deficiency, has revealed a crucial role for these ether lipids in facilitating the proper formation of lipid droplets. nih.gov

Involvement in Lysosomal Activity and Reactive Oxygen Species Production

Lysosomes are critical organelles for cellular catabolism, including the breakdown and recycling of lipids. nih.govnih.gov There is a bidirectional relationship between lipids and lysosomal function; lysosomes regulate cellular lipid homeostasis, and in turn, the lipid environment can impact lysosomal efficacy. nih.gov An overload of lipids can lead to lysosomal dysfunction, characterized by the accumulation of undigested material and impaired enzymatic activity. researchgate.net

Dysfunctional, lipid-engorged lysosomes can become a source of cellular stress, leading to membrane rupture and the release of cathepsins and ROS into the cytoplasm, which can trigger inflammatory pathways. researchgate.net In the context of immune function, alkylglycerols have been reported to activate macrophages, a process that includes stimulating lysosomal activity and the controlled production of ROS and nitric oxide to combat pathogens. nih.gov Furthermore, recent evidence indicates that ether phospholipids are essential for maintaining mitochondrial ROS homeostasis, suggesting a broader role for this lipid class in managing oxidative stress at the organelle level. researchgate.net

Effects on Immune Cell Function (e.g., Macrophage Activation in Cell Culture)

Investigations into various 1-O-alkyl-sn-glycerols have demonstrated their capacity to stimulate macrophages. For instance, studies using the RAW264.7 murine macrophage cell line have shown that treatment with a mixture of 1-O-alkyl-sn-glycerols, predominantly chimyl alcohol and batyl alcohol, leads to a significant increase in several markers of macrophage activation. These include elevated production of reactive oxygen species (ROS) and nitric oxide (NO), which are crucial for the microbicidal and tumoricidal activities of macrophages. Furthermore, the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) was also upregulated in response to alkylglycerol treatment.

Another related compound, dodecylglycerol (DDG), has been shown to effectively stimulate macrophages for Fc-receptor-mediated ingestion activity in vitro. This suggests that certain alkylglycerols can enhance the phagocytic capacity of these immune cells. Interestingly, this activation was found to be most effective when macrophages were co-cultured with non-adherent cells (B and T lymphocytes), indicating a complex interplay between different immune cell types mediated by these lipid molecules. The research suggests that DDG-treated B-cells may release signaling factors that, in turn, stimulate T-cells to produce a factor that ultimately activates the macrophages.

These findings collectively suggest that while specific data for this compound is pending, it is plausible that it shares the ability of other simple alkylglycerols to act as an immunomodulator, potentially enhancing macrophage effector functions.

Lipidomic Alterations Induced by this compound Supplementation

Direct lipidomic profiling studies following supplementation with this compound have not been extensively reported. However, comprehensive lipidomic analyses have been performed on cells supplemented with the closely related ether lipid precursor, sn-1-O-hexadecylglycerol (HG). These studies offer a valuable model for understanding the likely downstream metabolic consequences of introducing a 1-alkylglycerol into a cellular system. HG, like this compound, can enter the de novo ether lipid synthesis pathway, leading to widespread changes in the cellular lipidome.

Global Lipidome Profiling in Response to Precursor Supplementation

Supplementation of cell cultures, such as HEp-2 cells, with an ether lipid precursor like HG induces significant and broad-ranging alterations in the cellular lipid landscape. nih.govaogubio.com As anticipated, the most direct effect is a substantial increase in the levels of ether-linked glycerophospholipids containing a 16-carbon alkyl chain at the sn-1 position. nih.govaogubio.com However, the impact extends far beyond the direct products of the supplementation.

Mass spectrometry-based lipidomic analyses have quantified these changes across numerous lipid classes. nih.gov In one such study, quantitative data was presented for 154 individual lipid species across 17 lipid classes. nih.gov The findings revealed that beyond the expected rise in ether lipids, supplementation led to notable changes in several other lipid classes that are not directly within the ether lipid synthesis pathway. nih.govaogubio.com

Lipid ClassObserved Change upon HG SupplementationSignificance
Ether-linked Glycerophospholipids (e.g., PC O, PE O)Significant IncreaseExpected direct metabolic incorporation of the precursor. nih.govaogubio.com
Glycosphingolipids (e.g., GlcCer, LacCer, Gb3)Significant DecreaseIndicates unexpected metabolic crosstalk between ether lipid and sphingolipid pathways. nih.govaogubio.com
Ceramide (Cer)IncreaseA key precursor for complex sphingolipids; its accumulation suggests a bottleneck in glycosphingolipid synthesis. nih.govaogubio.com
Phosphatidylinositol (PI)IncreaseSuggests a broader impact on glycerophospholipid metabolism. nih.govaogubio.com
Lysophosphatidylinositol (LPI)IncreaseMay indicate alterations in phospholipase activity or PI remodeling. nih.gov

Inter-Class Lipid Regulation and Metabolic Crosstalk

The global lipidome profiling data underscores the intricate and complex network of metabolic crosstalk that exists within the cell. The alterations observed following supplementation with an ether lipid precursor like HG are not isolated to a single pathway but rather reverberate throughout the entire lipid metabolism network. nih.gov

One of the most striking findings is the inverse relationship observed between the synthesis of ether-linked glycerophospholipids and the abundance of glycosphingolipids. nih.govaogubio.com Despite an increase in ceramide, the precursor for glucosylceramide (GlcCer) and other complex glycosphingolipids, the levels of these downstream molecules were found to decrease. nih.gov This suggests a regulatory switch or competition for substrates or enzymatic machinery between the ether lipid and glycosphingolipid metabolic pathways. The precise mechanism for this downregulation of glycosphingolipid synthesis in response to an influx of an ether lipid precursor is not yet fully understood. nih.gov

Furthermore, the observed increases in phosphatidylinositol (PI) and lysophosphatidylinositol (LPI) point towards a broader perturbation of glycerophospholipid homeostasis. nih.govaogubio.com It is important to note that control experiments using palmitin, the fatty acyl analogue of HG, also resulted in increased ceramide and phosphatidylinositols. nih.govaogubio.com This indicates that some of the observed changes may be related to a general influx of a lipid precursor rather than being exclusively dependent on the ether linkage. nih.govaogubio.com

These findings clearly demonstrate that the cellular lipidome is a highly regulated and interconnected system. Supplementing a single precursor like this compound is likely to initiate a cascade of adjustments across multiple lipid classes, highlighting the importance of a holistic, lipidomics-based approach to understanding its cellular roles. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Impact of Alkyl Chain Length and Saturation on Biochemical Functions

The length and degree of saturation of the alkyl chain attached to the glycerol (B35011) backbone are critical determinants of the biochemical functions of alkylglycerols. These features significantly influence the molecule's physical properties, such as hydrophobicity and membrane fluidity, which in turn affect how it integrates into cell membranes and interacts with cellular machinery. mdpi.com

Research on naturally occurring alkylglycerols, which typically possess longer alkyl chains than the hexyl group of DL-Glycerin-1-n-hexylether, provides insight into the functional importance of this structural component. For instance, common alkylglycerols found in marine organisms include chimyl alcohol (C16:0), batyl alcohol (C18:0), and selachyl alcohol (C18:1). nih.gov The varying lengths and the presence of unsaturation in these chains lead to different biological activities. Generally, the solubility of glycerol ethers decreases as the length of the alkyl chain increases. ncert.nic.in

Longer alkyl chains, such as those in chimyl and batyl alcohol, are known to be precursors for more complex, biologically active molecules like plasmalogens and the Platelet-Activating Factor (PAF). mdpi.com These molecules play significant roles in membrane structure, cell signaling, and immune responses. mdpi.comwikipedia.org The ability of an alkylglycerol to be incorporated into these pathways is dependent on the enzymatic machinery that recognizes specific chain lengths. While shorter-chain alkylglycerols like 1-O-pentyl-sn-glycerol have been noted for their ability to transiently open the blood-brain barrier, the broader biochemical roles are often associated with longer-chain variants. mdpi.com

Furthermore, studies on bacteria have shown that they adapt to environmental conditions, such as temperature changes, by modifying the chain length and branching patterns of their alkyl and acyl chains in their membrane lipids. nih.gov This adaptation highlights the role of the alkyl chain in regulating membrane fluidity, a fundamental aspect of cellular function. nih.gov Therefore, the six-carbon chain of this compound confers specific physical properties that would result in different membrane interactions and metabolic fates compared to its longer-chain and unsaturated counterparts.

Table 1: Comparison of Naturally Occurring Alkylglycerols
Compound NameAlkyl Chain StructureCommon SourceKnown Biochemical Significance
This compoundC6:0 (Hexyl)SyntheticResearch chemical, SAR studies
Chimyl AlcoholC16:0 (Hexadecyl)Shark liver oil, hematopoietic organs nih.govnih.govPrecursor for plasmalogens and PAF, immune modulation mdpi.com
Batyl AlcoholC18:0 (Octadecyl)Shark liver oil, hematopoietic organs nih.govnih.govPrecursor for plasmalogens, stimulates erythropoiesis mdpi.com
Selachyl AlcoholC18:1 (Octadecenyl)Shark liver oil nih.govnih.govPrecursor for ether lipids, anti-inflammatory effects nih.gov

Stereospecificity of Enzymatic Interactions and Biological Responses

The stereochemical configuration of the glycerol backbone is a fundamental aspect governing the biological activity of glycerol ethers. Enzymes involved in lipid metabolism are highly stereospecific, meaning they can distinguish between different spatial arrangements of atoms within a molecule. nih.gov This specificity is crucial in the biosynthesis and degradation of ether lipids.

In most bacteria and eukaryotes, phospholipids (B1166683) are synthesized from sn-glycerol-3-phosphate. mdpi.com In contrast, archaea utilize sn-glycerol-1-phosphate (B1203117) as the backbone for their unique ether-linked membrane lipids. mdpi.com This fundamental difference underscores the evolutionary importance of glycerol stereochemistry and the strict stereoselectivity of the enzymes involved in phospholipid biosynthesis. mdpi.com

Enzymatic reactions involving glycerol derivatives, such as esterification catalyzed by lipases, are known to be both regio- and stereoselective. nih.gov This means that enzymes will preferentially catalyze reactions at specific hydroxyl groups (regioselectivity) and on a specific stereoisomer (stereoselectivity). For a compound like this compound, which is a racemic mixture of D- (sn-3) and L- (sn-1) isomers, enzymes in a biological system would likely interact preferentially with one isomer. For example, the enzymes responsible for adding a phosphate (B84403) group to form a glycerophospholipid would typically act on the sn-3 position.

Furthermore, some bacteria have demonstrated the ability to alter the position of the alkyl chain on the glycerol backbone (e.g., from sn-1 to sn-2) in response to environmental temperature changes. nih.gov This suggests a sophisticated enzymatic mechanism for remodeling membrane lipids that is sensitive to the position of the ether linkage, further highlighting the importance of molecular geometry in biological function. nih.gov Consequently, the biological response to this compound would be the sum of the interactions of its two stereoisomers, one of which may be more biologically active or metabolically favorable than the other.

Influence of Glycerol Backbone Modifications on Cellular Roles

Modifications to the free hydroxyl groups at the sn-2 and sn-3 positions of the glycerol backbone in 1-O-alkylglycerols have a profound impact on their cellular roles. These modifications can convert a relatively simple precursor molecule into a potent signaling lipid or a structural component of cell membranes. researchgate.net

The cellular functions of alkylglycerols are often realized after they are converted into more complex ether lipids. mdpi.com For instance, the hydroxyl groups can be acylated (addition of a fatty acid) or phosphorylated (addition of a phosphate group), leading to the formation of plasmanyl phospholipids. These ether phospholipids are integral components of cell membranes, particularly in nervous tissue and immune cells, where they contribute to membrane structure, fluidity, and the formation of lipid rafts. researchgate.net

Synthetic ether lipids with deliberate modifications to the glycerol backbone have been developed to exploit these cellular pathways. A prominent example is the anticancer agent edelfosine (B1662340) (1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine). nih.gov In this molecule, the sn-2 hydroxyl group is methylated instead of being acylated. nih.gov This modification prevents its degradation by phospholipases and allows it to accumulate in cell membranes, where it disrupts signaling pathways and induces apoptosis in cancer cells, while largely sparing normal cells. nih.gov The activity of edelfosine is dependent on these backbone modifications; the parent compound lacking the methyl and phosphocholine (B91661) groups does not show the same effects. nih.gov

Therefore, for this compound, its cellular role is largely that of a potential precursor. Its biological effects would be significantly altered by enzymatic modifications at the sn-2 and sn-3 positions, converting it into various ether phospholipids that could then participate in a wide array of cellular processes, from signaling to membrane dynamics. researchgate.net

Computational and Modeling Approaches for SAR Analysis

Computational and modeling techniques are invaluable tools for analyzing the structure-activity relationships of chemical compounds, including glycerol ethers. dovepress.com These in silico methods allow researchers to predict how structural modifications will affect a molecule's biological activity, helping to rationalize experimental findings and guide the design of new compounds with desired properties. nih.gov

Several computational approaches are applicable to the SAR analysis of this compound and its analogs:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For glycerol ethers, a QSAR model could be developed to predict how changes in alkyl chain length, branching, or the introduction of different functional groups on the glycerol backbone would affect a specific biological endpoint, such as enzyme inhibition or cytotoxicity. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a target protein, such as an enzyme. nih.gov For this compound, docking studies could be used to model its interaction with enzymes involved in lipid metabolism, such as acyltransferases or kinases. This would help to visualize the binding mode and understand the stereospecific preferences of the enzyme for one isomer over the other.

Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov By comparing the structures of active and inactive glycerol ether analogs, a pharmacophore model could be generated to define the key features required for a desired cellular effect.

Density Functional Theory (DFT) Simulations: DFT calculations can be used to investigate the electronic structure of molecules and model reaction mechanisms. mdpi.com For instance, DFT could be used to study the adsorption energy of different glycerol ether isomers onto a catalytic surface or to calculate the energy barriers for enzymatic reactions, providing insight into the structure-activity relationship at a quantum-mechanical level. mdpi.com

These computational methods provide a rational framework for understanding the complex interplay between the structure of glycerol ethers and their function, complementing experimental studies and accelerating the discovery of new bioactive lipids. dovepress.com

Table 2: Computational Approaches for SAR Analysis of Glycerol Ethers
Modeling ApproachDescriptionApplication to this compound
QSARCorrelates structural properties with biological activity to predict the potency of new analogs. mdpi.comPredicting how changes in the hexyl chain affect membrane interaction or enzyme inhibition.
Molecular DockingSimulates the binding of a ligand to a protein's active site. nih.govModeling the interaction with metabolic enzymes to explain stereospecificity.
Pharmacophore ModelingIdentifies the key 3D structural features required for biological activity. nih.govDefining the essential features for recognition by specific enzymes or receptors.
DFT SimulationsUses quantum mechanics to model electronic structure and reaction energetics. mdpi.comCalculating binding energies and reaction barriers to understand enzymatic processing.

Advanced Analytical Methodologies for Dl Glycerin 1 N Hexylether Research

Extraction and Isolation Techniques from Biological and Synthetic Matrices

The effective analysis of DL-Glycerin-1-n-hexylether begins with its efficient extraction and isolation from the sample matrix. The choice of technique depends on whether the source is biological or a synthetic reaction mixture.

For biological matrices, the initial step typically involves a total lipid extraction. Common methods include the Folch or Bligh-Dyer procedures, which use a chloroform (B151607):methanol solvent system to separate lipids from other cellular components. mdpi.comlipidmaps.org Once the total lipid extract is obtained, a crucial step for analyzing alkylglycerols is often a chemical reduction. Since this compound can exist within more complex lipids (e.g., with esterified fatty acids at the sn-2 or sn-3 positions), a strong reducing agent like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) or lithium aluminum hydride is used. mdpi.com This process reduces ester-linked acyl groups, yielding the core 1-O-alkylglycerol structure while converting ester-based glycerolipids into fatty alcohols and glycerol (B35011), simplifying the subsequent analysis. nih.gov

Following extraction and reduction, purification is necessary to isolate the alkylglycerol fraction. This is commonly achieved through:

Silica (B1680970) Gel Chromatography: The crude extract is passed through a silica gel column to separate different lipid classes based on polarity.

Urea (B33335) Complexation: This technique can be employed to separate saturated alkylglycerols from their unsaturated counterparts, as urea forms crystalline inclusion complexes with straight-chain saturated molecules. nih.gov

Preparative Thin-Layer Chromatography (TLC): The extract can be separated on a larger scale TLC plate, and the band corresponding to alkylglycerols is physically scraped off for subsequent elution and analysis. mdpi.com

From synthetic matrices, the isolation process typically involves standard organic chemistry workup procedures, such as liquid-liquid extraction to remove water-soluble impurities and catalysts, followed by flash column chromatography on silica gel to purify the final product from starting materials and byproducts.

Technique Matrix Type Purpose Key Reagents/Materials
Folch/Bligh-Dyer Extraction BiologicalTotal lipid extractionChloroform, Methanol, Water
Vitride® Reduction BiologicalConversion of complex ether lipids to 1-O-alkylglycerolsVitride® (Red-Al®), Diethyl ether/Hexane
Column Chromatography Biological/SyntheticPurification and isolation of alkylglycerol fractionSilica gel, various solvent systems
Urea Complexation BiologicalSeparation of saturated from unsaturated alkylglycerolsUrea, Methanol

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. nih.gov Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the complete chemical structure. researchgate.netnih.gov Spectra are typically recorded in a deuterated solvent, most commonly deuterated chloroform (CDCl₃). mdpi.commdpi.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include:

A triplet signal for the terminal methyl (CH₃) group of the hexyl chain.

A complex multiplet for the methylene (B1212753) (CH₂) groups of the hexyl chain.

A triplet for the methylene group of the hexyl chain attached to the ether oxygen (O-CH₂).

A series of multiplets for the protons on the glycerol backbone (CH₂-O- and CH-O).

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. This provides a carbon map of the structure. Key signals for this compound would be:

A signal for the terminal methyl carbon of the hexyl chain.

Several signals in the aliphatic region for the methylene carbons of the hexyl chain.

Signals for the carbons of the glycerol backbone.

A distinct downfield signal for the carbon of the hexyl chain bonded to the ether oxygen.

The combination of ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY and HSQC), allows for the complete and unambiguous assignment of all atoms in the molecule, confirming its identity and purity. nih.gov

Assignment (this compound) Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Glycerol Backbone
CH(OH)~3.8 - 4.0 (m)~70 - 72
CH₂(OH)~3.6 - 3.8 (m)~63 - 65
CH₂-O-Alkyl~3.4 - 3.5 (m)~72 - 74
n-Hexyl Chain
O-CH₂-(CH₂)₄-CH₃~3.4 (t)~71 - 72
O-CH₂-CH₂-(CH₂)₃-CH₃~1.5 - 1.6 (m)~31 - 32
(CH₂)₃ internal~1.2 - 1.4 (m)~22 - 30
CH₃~0.9 (t)~14

(Note: Expected chemical shifts are approximate and based on data for analogous 1-O-alkylglycerols. mdpi.com)

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantitative analysis of individual lipid molecules, including this compound. When coupled with soft ionization techniques like electrospray ionization (ESI), it allows for the analysis of intact molecular species with high sensitivity. In the context of monoalkylglycerols such as this compound, ESI-MS characteristically yields a prominent protonated molecule, [M+H]+.

Tandem mass spectrometry (MS/MS) is employed for detailed structural confirmation. Through collision-induced dissociation (CID), the precursor ion is fragmented in a predictable manner, generating a unique fingerprint of product ions. For monoacylglycerols and their ether-linked counterparts, a characteristic fragmentation pattern involves the neutral loss of the glycerol headgroup. nih.gov The identification of this compound would, therefore, be confirmed by observing the precursor ion corresponding to its molecular weight and the specific fragment ions generated upon dissociation.

Quantitative analysis is often performed using techniques like multiple reaction monitoring (MRM) on triple quadrupole (QQQ) mass spectrometers. nih.govnih.gov This targeted approach offers high specificity and sensitivity by monitoring a specific precursor-to-product ion transition. For accurate quantification, it is crucial to operate under conditions where the ionization efficiency is primarily determined by the polar head group, which is typically achieved at low lipid concentrations in the infusion solution. nih.gov

Table 1: Expected Mass Spectrometry Data for this compound
ParameterExpected ObservationTechniqueSignificance
Precursor Ion (Positive ESI)[M+H]⁺ESI-MSConfirms molecular weight of the intact molecule.
Major Fragment IonFragment corresponding to the loss of the glycerol headgroupTandem MS (CID)Characteristic fragmentation pattern for structural identification of monoalkylglycerols. nih.gov
Quantification TransitionSpecific [M+H]⁺ → Product ionMRM on QQQ-MSEnables highly sensitive and specific quantification of the target analyte. nih.govnih.gov

Quantitative Lipidomics Approaches

Stable Isotope Labeling for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique to investigate the dynamic aspects of metabolism, tracking the rate at which metabolites are interconverted through biochemical pathways. creative-proteomics.com Unlike static concentration measurements, MFA provides a view of the cellular metabolic activity in real-time. creative-proteomics.com By introducing substrates labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system, researchers can trace the path of these isotopes as they are incorporated into downstream metabolites like this compound. creative-proteomics.comcriver.com

For instance, providing cells or organisms with ¹³C-labeled glucose or ²H-labeled glycerol allows for the tracking of these labels into the glycerol backbone of this compound. frontiersin.orgnih.govnih.gov Mass spectrometry is then used to detect the mass shift in the target molecule and its fragments, revealing the extent and rate of its synthesis and turnover. frontiersin.orgnih.gov This approach is critical for understanding how the biosynthesis and catabolism of ether lipids are regulated under various physiological or pathological conditions. creative-proteomics.com

Table 2: Common Stable Isotopes for Metabolic Flux Analysis of Glycerolipids
IsotopeLabeled Precursor ExampleMetabolic Pathway TracedAnalytical Method
Carbon-13 (¹³C)¹³C-GlucoseGlycolysis, Pentose Phosphate (B84403) Pathway, Glycerol SynthesisLC-MS/MS
Deuterium (²H or D)²H₅-GlycerolGlycerol backbone incorporation into lipids. nih.govnih.govGC-MS or LC-MS/MS
Nitrogen-15 (¹⁵N)¹⁵N-labeled amino acidsIndirectly, through pathways providing precursors for lipid synthesisLC-MS/MS

Internal Standards and Calibration for Absolute Quantification

Absolute quantification in lipidomics is essential for determining the precise concentration of a lipid species, rather than just its relative abundance. avantiresearch.com This is achieved through the use of appropriate internal standards (IS) and calibration curves. nih.gov An ideal internal standard is a molecule that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer, typically because it is labeled with stable isotopes (e.g., containing ²H or ¹³C). nih.govnih.gov

For the absolute quantification of this compound, a deuterated or ¹³C-labeled version of the molecule would be the optimal internal standard. This IS is added at a known concentration to the sample at the very beginning of the sample preparation process. nih.gov Since the IS and the analyte behave almost identically during extraction, derivatization, and ionization, any sample loss or variation in instrument response will affect both equally. nih.govnih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of IS, the absolute concentration of this compound in the original sample can be calculated with high accuracy and precision. avantiresearch.comnih.gov If a labeled version of the specific molecule is not available, a closely related ether lipid with a different chain length may be used, though this can introduce a degree of inaccuracy. nih.gov

Table 3: Examples of Internal Standards for Ether Lipid Quantification
Type of Internal StandardExample CompoundRationale for UseKey Advantage
Stable Isotope-Labeled AnalyteThis compound-d₅ (deuterated glycerol backbone)Chemically identical to the analyte, ensuring matched physicochemical properties during analysis. nih.govHighest accuracy for absolute quantification by correcting for matrix effects and procedural losses. nih.gov
Structurally Related HomologDL-Glycerin-1-n-dodecyl etherSimilar chemical structure and ionization efficiency to the analyte.Useful when a stable isotope-labeled standard is not commercially available.

Comparative and Evolutionary Biochemistry of Alkylglycerols

Distribution Across Biological Organisms and Tissues

Presence in Marine Organisms and Mammalian Tissues

Alkylglycerols are notably abundant in the liver oils of certain marine animals, particularly deep-sea sharks of the Centrophorus genus, as well as in ratfish and dogfish. In these organisms, they exist in a diacylated form. Beyond marine life, alkylglycerols are also naturally present in various mammalian tissues. They are found in hematopoietic (blood-forming) organs such as the bone marrow, spleen, and liver. Additionally, these compounds have been identified in neutrophils, as well as in human and cow's milk.

Alkylglycerol Compositional Diversity (e.g., Chimyl, Batyl, Selachyl Alcohols)

The diversity of naturally occurring alkylglycerols is primarily defined by the length and degree of unsaturation of the alkyl chain attached to the glycerol (B35011) backbone. Three of the most well-studied alkylglycerols are chimyl alcohol, batyl alcohol, and selachyl alcohol.

Chimyl alcohol features a C16:0 saturated alkyl chain (hexadecyl).

Batyl alcohol is characterized by a C18:0 saturated alkyl chain (octadecyl).

Selachyl alcohol contains a C18:1 monounsaturated alkyl chain (octadecenyl).

These compounds are typically found as a mixture in natural sources. For example, the liver oil of the Greenland shark (Centrophorus squamosus) contains a mixture of these and other alkylglycerols with varying chain lengths and unsaturations. In their natural state within tissues, these alkylglycerols are usually esterified with fatty acids.

Table 1: Major Natural Alkylglycerols

Common Name Chemical Name Alkyl Chain
Chimyl Alcohol (S)-3-(hexadecyloxy)propane-1,2-diol 16:0
Batyl Alcohol (S)-3-(octadecyloxy)propane-1,2-diol 18:0

Evolutionary Significance of Ether Lipids

Ether lipids are considered to be ancient molecules, with their presence in the most primitive organisms on Earth suggesting a fundamental role in early life.

Roles in Primitive Cell Membranes

The membranes of the earliest cells likely required stable, amphiphilic molecules to form the necessary barrier between the internal cellular environment and the external surroundings. Ether lipids, due to the chemical stability of the ether bond compared to the ester bond found in more common phospholipids (B1166683), are thought to have been crucial components of these primitive membranes. This stability would have been advantageous in the potentially harsh conditions of the early Earth. Over the course of evolution, it is hypothesized that lipids with ester and vinyl bonds gradually substituted ether lipids as the primary structural components in the cells of many organisms.

Phylogenetic Distribution of Ether Lipid Biosynthetic Enzymes

The enzymes responsible for the biosynthesis of ether lipids show a widespread and interesting phylogenetic distribution. The formation of the characteristic ether bond is a key step that distinguishes the lipid membranes of Archaea from those of Bacteria and Eukarya. In mammals, the key enzymes for ether lipid synthesis, dihydroxyacetonephosphate acyltransferase (DHAPAT) and alkyldihydroxyacetonephosphate synthase (ADAPS), are located in the peroxisome. The genes encoding these enzymes are conserved across a wide range of organisms, including Caenorhabditis elegans, highlighting their fundamental importance.

Phylogenetic analysis of enzymes like GGGP synthase, which is crucial for ether bond formation in Archaea, reveals distinct evolutionary lineages. The distribution and evolutionary relationships of these enzymes provide insights into the "lipid divide," the fundamental difference in membrane lipid composition between the domains of life. The presence of homologous enzymes for later steps in phospholipid synthesis in both Archaea and Bacteria suggests a hybrid nature of phospholipid biosynthesis evolution.

Functional Divergence and Conservation Among Ether Lipids

While sharing the common feature of an ether linkage, different types of ether lipids have diverged to perform a variety of functions, yet some core structural roles have been conserved. The ether bond itself confers distinct chemical properties compared to ester-linked lipids, influencing membrane fluidity, stability, and dynamics. Ether lipids are important for the organization of lipid raft microdomains, which are involved in cellular signaling.

One of the most significant functional divergences is the role of certain ether lipids as signaling molecules. For instance, platelet-activating factor (PAF), a potent signaling molecule in the mammalian immune system, is an ether lipid. The conservation of PAF synthesis from bacteria to mammals suggests its regulatory role appeared early in evolution and was maintained.

Furthermore, a subset of ether lipids, particularly plasmalogens which have a vinyl-ether bond, are thought to function as endogenous antioxidants, protecting cells from oxidative stress. This protective function is a conserved feature that underscores the importance of the ether linkage in cellular defense mechanisms. The structural and functional roles of ether lipids in membrane fusion processes are also a key area of their conserved importance.

Comparative Studies of Different Alkylglycerols and Their Biochemical Activities

Alkylglycerols (AKGs) are a class of ether lipids characterized by a fatty alcohol attached to a glycerol backbone via an ether linkage. These compounds are naturally occurring, found in hematopoietic organs like bone marrow and the spleen, and are also present in human and cow's milk. mdpi.commdpi.com One of the most well-known sources of alkylglycerols is shark liver oil. mdpi.comnih.gov The biological activities of alkylglycerols are significantly influenced by the length and saturation of their alkyl chain. xn--d1ahakv.xn--p1ai

Research into the diverse effects of various alkylglycerols has uncovered a range of biochemical activities, including immune system modulation and anti-tumor effects. nih.govxn--d1ahakv.xn--p1ai For instance, studies have shown that both natural and synthetic alkylglycerols can stimulate macrophages, a type of white blood cell crucial for the immune response. mdpi.com

The structure of the alkyl chain plays a critical role in the specific biological effects of the alkylglycerol. Comparative studies have demonstrated that unsaturated alkylglycerols, such as those with 16 or 18 carbon atoms and one double bond (e.g., selachyl alcohol), exhibit strong anti-tumor and anti-metastasis activities. nih.govxn--d1ahakv.xn--p1ai In contrast, their saturated counterparts, like batyl alcohol (18:0 alkyl chain), may have weaker anti-tumor effects or even potentially promote tumor growth in some contexts. nih.govxn--d1ahakv.xn--p1ai Shorter-chain saturated alkylglycerols, such as chimyl alcohol (16:0 alkyl chain), have shown some hematopoietic stimulatory activity. musculoskeletalkey.com

While specific research on the biochemical activities of DL-Glycerin-1-n-hexylether is not extensively documented in the available literature, its properties can be inferred from the general trends observed in other alkylglycerols. With a six-carbon saturated alkyl chain, it is a shorter-chain alkylglycerol. The biological impact of such shorter chains is an area that warrants further investigation to fully understand their specific roles.

Table 1: Comparative Biochemical Activities of Selected Alkylglycerols

AlkylglycerolAlkyl Chain StructureObserved Biochemical Activities
Selachyl alcohol18:1 (unsaturated)Strong anti-tumor and anti-metastasis activities. nih.govxn--d1ahakv.xn--p1ai More effective in preventing megakaryocyte decrease after radiation than batyl alcohol. musculoskeletalkey.com
Batyl alcohol18:0 (saturated)Less potent anti-tumor activity compared to unsaturated counterparts; may have tumor-promoting effects in some models. nih.govxn--d1ahakv.xn--p1ai Showed a greater effect on increasing growth rate in rats after irradiation compared to selachyl alcohol. musculoskeletalkey.com
Chimyl alcohol16:0 (saturated)Stimulates hematopoiesis. musculoskeletalkey.com Weaker anti-tumor and anti-metastasis activities. xn--d1ahakv.xn--p1ai
Dodecylglycerol12:0 (saturated)Potent macrophage activator. musculoskeletalkey.com

Analogous Roles of Ether Lipids Versus Diacyl Lipids in Specific Biochemical Contexts

The fundamental difference between ether lipids, such as this compound, and diacyl lipids lies in the linkage of the hydrocarbon chain at the sn-1 position of the glycerol backbone. Ether lipids possess a chemically stable ether bond, whereas diacyl lipids have an ester bond. nih.govnih.gov This seemingly subtle distinction has profound implications for their structural and functional roles within biological systems. nih.govnih.gov

Ether lipids are integral components of cell membranes and are involved in a variety of biological functions, including cell differentiation, signaling, and protection against oxidative stress. nih.gov Their presence can alter the physical properties of membranes, influencing fluidity and potentially facilitating membrane fusion events. nih.govprotein-cell.net This is partly due to their tendency to form non-lamellar structures. nih.govhep.com.cn

In contrast to diacyl lipids, which are more readily cleaved by lipases, the ether bond in alkylglycerols is more resistant to enzymatic degradation. musculoskeletalkey.com This stability may contribute to their persistence and accumulation in certain tissues. Ether lipids are also precursors for important signaling molecules like the platelet-activating factor (PAF). mdpi.com

A key distinction in their biochemical roles is observed in cellular signaling pathways. Diacylglycerols (DAGs), derived from the breakdown of diacyl lipids, are well-known activators of Protein Kinase C (PKC), a critical enzyme in many signaling cascades. Conversely, the ether lipid analogs, alkyl-acyl-glycerols, can inhibit PKC activation. mdpi.com

Furthermore, a specific subclass of ether lipids known as plasmalogens, which have a vinyl-ether bond, are thought to function as endogenous antioxidants, protecting cells from damage by reactive oxygen species. nih.gov This protective role is not as prominently attributed to diacyl lipids.

Table 2: Comparison of Ether Lipids and Diacyl Lipids

FeatureEther Lipids (e.g., Alkylglycerols)Diacyl Lipids
Linkage at sn-1 PositionEther bond (-O-) nih.govnih.govEster bond (-COO-) nih.gov
Chemical StabilityMore resistant to chemical and enzymatic cleavage musculoskeletalkey.comSusceptible to cleavage by lipases
Membrane PropertiesCan induce non-lamellar structures, affecting membrane fusion and fluidity nih.govhep.com.cnPrimarily form lamellar bilayer structures
Role in Cell SignalingPrecursors to signaling molecules like Platelet-Activating Factor (PAF). mdpi.com Alkyl-acyl-glycerol analogs can inhibit Protein Kinase C (PKC). mdpi.comDiacylglycerol (DAG) byproducts are potent activators of PKC
Antioxidant FunctionPlasmalogens (a subclass) act as endogenous antioxidants nih.govGenerally do not have a primary antioxidant role

Future Directions and Emerging Research Avenues

Elucidation of Novel Enzyme Mechanisms and Regulatory Networks in Ether Lipid Metabolism

A primary future objective is the complete characterization of the enzymatic machinery governing ether lipid metabolism. While the core biosynthetic pathway in peroxisomes is known, several enzymes remain "orphans," meaning their sequences have not yet been identified. nih.gov For instance, the alkylglycerol kinase, which phosphorylates 1-O-alkyl-sn-glycerols—a category that includes DL-Glycerin-1-n-hexylether—is a critical enzyme whose sequence is still unknown. nih.gov Identifying and characterizing these missing enzymes is a crucial step.

Future research will focus on:

Identifying Orphan Enzymes: Utilizing functional genomics and proteomics to identify the genes encoding enzymes like alkylglycerol kinase. nih.gov

Characterizing Catalytic Mechanisms: Detailed biochemical assays to understand the substrate specificity and kinetic properties of newly identified and known enzymes, determining how they process various ether lipid precursors.

Mapping Regulatory Networks: Investigating how the expression and activity of ether lipid metabolizing enzymes are regulated by transcription factors, signaling pathways, and metabolic feedback loops. Studies have already begun to link ether lipid dysregulation to major diseases, suggesting complex regulatory controls. nih.govbioengineer.org

Development of Optogenetic and Chemogenetic Tools for Lipid Pathway Manipulation

To precisely dissect the function of ether lipids in living cells and organisms, researchers are developing sophisticated tools for controlling lipid metabolism with high spatiotemporal precision. nih.gov Optogenetics and chemogenetics, which use light or specific chemicals to control the activity of genetically engineered proteins, are at the forefront of this effort. youtube.comen-journal.org

Emerging developments in this area include:

Light-Controlled Enzymes: Engineering light-sensitive domains into key enzymes of the ether lipid pathway. This would allow researchers to switch enzyme activity on or off in specific cellular locations or at specific times, providing precise control over the production of molecules like this compound. nih.gov

Chemogenetic Receptors: Using "Designer Receptors Exclusively Activated by Designer Drugs" (DREADDs) to manipulate signaling pathways that regulate ether lipid metabolism. youtube.com This allows for non-invasive control over lipid networks in whole organisms. addgene.org

These tools will be instrumental in linking the presence of specific ether lipids to downstream cellular events and physiological outcomes. addgene.orgen-journal.org

Integrated Multi-Omics Approaches in Ether Lipid Research

Understanding the systemic role of ether lipids requires a holistic approach that integrates multiple layers of biological information. Multi-omics strategies, which combine genomics, transcriptomics, proteomics, and lipidomics, are becoming indispensable for this purpose. uwa.edu.aunih.gov

Future research will increasingly rely on:

Systems Genomics: Integrating lipidomics data with genome-wide association studies (GWAS) to identify genetic variants that influence ether lipid levels and their association with diseases like obesity. plos.orgnih.gov Such approaches have already identified novel regulators of ether lipid metabolism. plos.org

Lipid Set Enrichment Analysis: Correlating changes in the ether lipidome with alterations in gene and protein expression to uncover novel pathways and functional modules.

Trans-omic Validation: Using data from multiple omics layers to identify and validate new proteins and pathways involved in lipid regulation, as has been successfully done to identify new lipid regulatory proteins. nih.gov

These integrated analyses will provide a comprehensive picture of how the ether lipid network is perturbed in various diseases and how it interacts with other metabolic and signaling pathways. nih.govuwa.edu.au

Table 2: Overview of Multi-Omics Applications in Ether Lipid Research

Omics LayerTechnology/MethodResearch Question
Genomics GWAS, Single Nucleotide Polymorphism (SNP) analysisIdentify genetic variants associated with altered ether lipid levels. nih.gov
Transcriptomics RNA-Seq, MicroarraysDetermine how gene expression patterns in lipid metabolism change in response to stimuli or in disease. nih.gov
Proteomics Mass Spectrometry-based proteomicsQuantify the abundance of enzymes and proteins involved in ether lipid pathways. nih.gov
Lipidomics Mass Spectrometry, ChromatographyProfile and quantify the full spectrum of ether lipids in cells, tissues, or plasma. plos.orgnih.gov

Design and Synthesis of Next-Generation Probes for Biological Studies

To visualize and track specific ether lipids like this compound within the complex environment of a cell, new chemical probes are required. The synthesis of ether lipid analogs that are metabolically stable or carry reporter tags is a key area of future development. nih.govresearchgate.netscispace.com

Priorities in this field include:

Metabolically Stable Analogs: Synthesizing ether lipids with modifications that resist cleavage by cellular enzymes. These probes can be used to study protein-lipid binding interactions without the complication of metabolic degradation. scispace.com

Fluorescent and Bioorthogonal Probes: Creating ether lipid analogs tagged with fluorescent dyes or with "clickable" chemical handles. These tools will enable researchers to visualize the subcellular localization and trafficking of specific ether lipids in real-time.

Photoswitchable Lipids: Developing ether lipids that change their shape or properties in response to light, offering another layer of control for studying their role in membrane dynamics and signaling. nih.gov

The synthesis of these advanced chemical tools will be crucial for unlocking the secrets of how individual ether lipid species contribute to the intricate symphony of cellular life. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of DL-Glycerin-1-n-hexylether?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the stereochemistry and functional groups, complemented by high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) can validate molecular weight. Cross-reference results with computational modeling (e.g., density functional theory) to resolve ambiguities in stereochemical assignments. Ensure calibration against certified reference materials to minimize instrumental bias .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Response : For eye exposure, rinse with water for 15 minutes and seek medical evaluation .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Reagent Ratios : Use stoichiometric excess of hexanol under controlled temperature (40–60°C) to drive etherification.
  • Catalysis : Employ acid catalysts (e.g., p-toluenesulfonic acid) with inert gas purging to prevent oxidation.
  • Purification : Isolate the product via fractional distillation or column chromatography, monitoring by thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the thermal stability of this compound under varying humidity and temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure mass loss at 25–200°C with a heating rate of 10°C/min under nitrogen.
  • Accelerated Aging Studies : Store samples at 40°C/75% relative humidity (RH) for 4 weeks and analyze degradation products via gas chromatography-mass spectrometry (GC-MS).
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound’s conformation?

  • Methodological Answer :

  • Data Triangulation : Compare experimental NMR chemical shifts with DFT-calculated shifts (e.g., using B3LYP/6-31G* basis sets).
  • Solvent Effects : Account for solvent polarity in computational models to align with experimental conditions.
  • Error Analysis : Quantify signal-to-noise ratios in spectral data and adjust computational parameters (e.g., grid size, convergence criteria) .

Q. How can this compound’s interaction with lipid bilayers be quantified to assess its role in drug delivery systems?

  • Methodological Answer :

  • Langmuir Trough Experiments : Measure changes in surface pressure during monolayer compression to determine insertion efficiency.
  • Fluorescence Anisotropy : Label bilayers with pyrene probes to evaluate membrane fluidity changes.
  • Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories to analyze hydrogen bonding and hydrophobic interactions .

Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
  • Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous datapoints.
  • Reproducibility : Adhere to NIH guidelines for preclinical studies, including blinded analyses and pre-registered protocols .

Q. How do impurities in this compound impact its physicochemical properties, and how can they be controlled?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify by-products (e.g., unreacted glycerin or hexanol).
  • Quality Control : Implement in-process checks (e.g., in-line FTIR) during synthesis.
  • Specification Limits : Set acceptance criteria for residual solvents (<0.1% per ICH Q3C guidelines) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry85–90°C
LogP (Partition Coefficient)Shake Flask Method1.2 ± 0.3
Solubility in WaterGravimetric Analysis15 mg/mL at 25°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.